5-Iodo-3-methylbenzo[d]isoxazole
Description
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
5-iodo-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 |
InChI Key |
IQOBVXAOTLZXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzo[d]isoxazole using iodine and a suitable oxidizing agent . These reactions typically require controlled conditions, such as low temperatures and the use of inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 5-Iodo-3-methylbenzo[d]isoxazole exhibits significant anti-inflammatory effects by modulating enzyme activities such as cyclooxygenases (COX-1 and COX-2). In vitro studies have demonstrated that this compound can inhibit COX-2 enzymes, which are implicated in inflammatory responses. The IC50 values for the compound suggest a strong potential for reducing inflammation, making it a candidate for further investigation in treating inflammatory diseases .
Antitumor Activity
The compound's structural characteristics also suggest potential antitumor properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell growth. For instance, modifications of isoxazole structures have shown enhanced selectivity and potency against various cancer cell lines, indicating that this compound could be developed into effective anticancer agents .
Antimicrobial Activity
Preliminary studies have indicated that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that further exploration of this compound could reveal significant antimicrobial applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Iodo-3-methoxybenzo[d]isoxazole | Contains a methoxy group instead of a methyl group | Potentially different solubility and reactivity profiles |
| 7-Methylbenzo[d]isoxazole | Lacks halogen substitution | May exhibit different biological activities |
| 3-Methoxybenzo[d]isoxazole | Contains a methoxy group at position 3 | May have distinct pharmacokinetic properties |
The iodine substitution in this compound enhances its reactivity and potential for diverse chemical transformations, making it particularly interesting for medicinal chemistry applications .
Case Studies and Future Directions
Recent studies have suggested pathways for further exploration of this compound in clinical settings. For instance, its promising anti-inflammatory effects warrant investigation in chronic inflammatory conditions such as arthritis or other autoimmune diseases. Additionally, its potential antitumor activity opens avenues for developing new cancer therapies.
As research continues to evolve, future investigations will likely focus on elucidating the specific molecular mechanisms underlying its biological activities and optimizing its pharmacological profiles through structural modifications.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cancer cell proliferation . The iodine atom enhances its binding affinity to molecular targets, while the methyl group modulates its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: The iodine atom in the title compound facilitates cross-coupling reactions, unlike amino or phenyl substituents, which prioritize hydrogen bonding or π-π interactions .
- Bioactivity: Amino-substituted derivatives (e.g., 5-Amino-3-methylbenzo[d]isoxazole) show promise in anti-inflammatory and antimicrobial studies, whereas iodinated variants are less explored in direct bioassays .
- Solubility: Amino groups enhance aqueous solubility, which is critical for drug bioavailability, while iodine’s hydrophobicity may limit pharmacokinetic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
